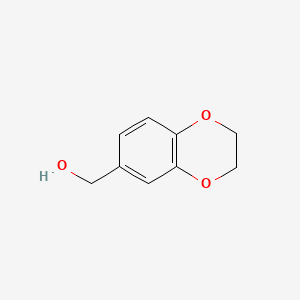

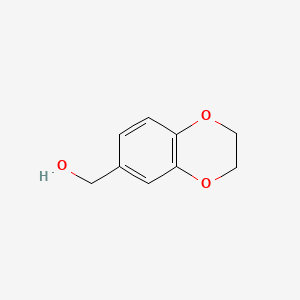

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLHNBGNAWYMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192521 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39270-39-8 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39270-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039270398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-6-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a key heterocyclic building block, holds significant importance in the landscape of pharmaceutical research and development. Its versatile scaffold is a common feature in a variety of biologically active molecules, demonstrating its utility as a crucial intermediate in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside a detailed examination of its synthesis and its pivotal role in the development of enzyme inhibitors and other pharmaceuticals.

Chemical and Physical Properties

This compound, with the CAS Number 39270-39-8, is a substituted aromatic alcohol.[1][2] It possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Commercial suppliers indicate that it is a liquid at room temperature.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39270-39-8 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| IUPAC Name | (2,3-dihydrobenzo[b][2][5]dioxin-6-yl)methanol | [3] |

| Physical Form | Liquid | [3][4] |

| Purity | Typically ≥95% | [3] |

Table 2: Hazard Identification

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[1][4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the reaction of a suitably protected catechol derivative with an appropriate electrophile. A general and logical synthetic approach is outlined below, based on established methodologies for the synthesis of related 2,3-dihydro-1,4-benzodioxin derivatives.

Proposed Synthesis of this compound:

A viable synthetic pathway commences with the protection of the hydroxyl groups of 3,4-dihydroxybenzyl alcohol. This can be followed by a Williamson ether synthesis with a dihaloethane, and subsequent deprotection to yield the target molecule.

Experimental Workflow for a Plausible Synthesis:

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Research

This compound serves as a pivotal intermediate in the synthesis of a wide array of compounds with significant therapeutic potential. Its structural motif is a key component in the design of molecules targeting various biological pathways.

Intermediate for Enzyme Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

-

Acetylcholinesterase (AChE) and α-Glucosidase Inhibitors: Novel sulfonamide derivatives synthesized from 1,4-benzodioxan-6-amine have demonstrated inhibitory activity against acetylcholinesterase and α-glucosidase.[6] This suggests a potential therapeutic application in the management of Alzheimer's disease and type 2 diabetes.

-

Poly(ADP-ribose)polymerase 1 (PARP1) Inhibitors: The 2,3-dihydro-1,4-benzodioxine scaffold has been utilized in the development of potent PARP1 inhibitors.[7] PARP1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.

Scaffold for Neurological and Anti-inflammatory Agents

The benzodioxin moiety is a recognized pharmacophore in the development of drugs targeting neurological disorders.[5] Its ability to be incorporated into more complex molecules allows for the fine-tuning of interactions with biological targets, paving the way for the creation of novel compounds with potential therapeutic effects in neuropharmacology and against inflammation.[5]

Logical Relationship of this compound in Drug Discovery:

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its stable and adaptable scaffold provides a solid foundation for the synthesis of a diverse range of biologically active compounds. The demonstrated success of its derivatives as enzyme inhibitors and as cores for neurologically active agents underscores its continued importance for researchers and scientists dedicated to the development of novel therapeutics. Further exploration of the synthetic utility and biological applications of this compound is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. 2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | 39270-39-8 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, a key intermediate in the development of novel therapeutics.

Chemical Structure and IUPAC Name

This compound , also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanol, is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, with a hydroxymethyl substituent at the 6-position.[3]

IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol[3]

The chemical structure is as follows:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--[2] |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| CAS Number | 39270-39-8 | --INVALID-LINK--[2] |

| Appearance | Liquid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 38.69 Ų | --INVALID-LINK--[2] |

| LogP | 0.9501 | --INVALID-LINK--[2] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[2] |

| Rotatable Bonds | 1 | --INVALID-LINK--[2] |

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could start from 3,4-dihydroxybenzaldehyde. The aldehyde would first be protected, followed by cyclization with a two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane under basic conditions to form the dihydrodioxin ring. Subsequent deprotection and reduction of the aldehyde group would yield the target alcohol.

An alternative approach involves the reduction of the commercially available 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Below is a generalized experimental protocol for the synthesis of a 2,3-dihydro-1,4-benzodioxin derivative, which can be adapted for the synthesis of the target molecule.

General Procedure for the Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives:

-

Reaction Setup: A solution of the substituted catechol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 equivalents), is added to the solution to deprotonate the hydroxyl groups of the catechol.

-

Cyclization: 1,2-Dibromoethane or a similar dielectrophile (1-1.2 equivalents) is added to the reaction mixture.

-

Heating: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,3-dihydro-1,4-benzodioxin derivative.

Spectroscopic Data

While specific spectroscopic data for this compound is not extensively published, data for closely related derivatives can provide expected spectral features. For instance, the synthesis and characterization of (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been reported, providing insights into the NMR and IR characteristics of the 2,3-dihydro-1,4-benzodioxin core.[5]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the methylene protons of the hydroxymethyl group, and a characteristic multiplet for the ethylene glycol bridge protons of the dioxane ring.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the ethylene glycol bridge.

-

FTIR: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-O stretching bands for the ether linkages and aromatic C-H stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ).

Applications in Drug Development

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of this core structure have shown a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[6] For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has demonstrated anti-inflammatory potency comparable to ibuprofen.[6] Furthermore, derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy.[4]

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional handle, the primary alcohol, allows for a variety of chemical transformations to introduce different pharmacophores and modulate the biological activity of the resulting compounds.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of 2,3-dihydro-1,4-benzodioxin derivatives, including the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol (CAS No: 39270-39-8, Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ). This compound is a notable derivative of the 1,4-benzodioxan scaffold, a core structure found in numerous biologically active molecules. A comprehensive understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in research and development.

While a complete, publicly available dataset of ¹H NMR, ¹³C NMR, IR, and mass spectra for this specific molecule is not readily found in common databases, this guide outlines the expected spectral characteristics based on its chemical structure and provides standardized experimental protocols for obtaining this critical data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural motifs: a 1,2,4-trisubstituted benzene ring, an ethylenedioxy ring, and a primary alcohol functional group.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 | d | 1H | Aromatic H |

| ~ 6.7 | dd | 1H | Aromatic H |

| ~ 6.7 | d | 1H | Aromatic H |

| ~ 4.5 | s | 2H | -CH₂OH |

| ~ 4.2 | m | 4H | -OCH₂CH₂O- |

| ~ 2.0 (variable) | br s | 1H | -OH |

Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the specific substitution pattern and can be confirmed by 2D NMR techniques.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 143 | Aromatic C-O |

| ~ 142 | Aromatic C-O |

| ~ 135 | Aromatic C-CH₂OH |

| ~ 122 | Aromatic C-H |

| ~ 117 | Aromatic C-H |

| ~ 116 | Aromatic C-H |

| ~ 65 | -CH₂OH |

| ~ 64 | -OCH₂CH₂O- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1270 - 1200 | Strong | C-O stretch (aryl ether) |

| 1080 - 1020 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M - CH₂OH]⁺ |

| 107 | Medium | Fragmentation of benzodioxin ring |

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply an exponential line broadening of 0.3 Hz. Fourier transform, phase correct, and baseline correct the resulting free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: -10 to 220 ppm.

-

-

Processing: Apply an exponential line broadening of 1.0 Hz. Fourier transform, phase correct, and baseline correct the FID. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the crystal surface.

-

Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrument: Mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Procedure: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol from Protocatechuic Aldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a valuable building block in medicinal chemistry, starting from the readily available protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). This document details the underlying chemical principles, offers a comparative analysis of various experimental protocols, and provides detailed methodologies for the key reaction steps.

Synthetic Strategy Overview

The synthesis of this compound from protocatechuic aldehyde is a robust two-step process. The initial step involves the formation of the 1,4-benzodioxan ring system via a Williamson ether synthesis, yielding the intermediate 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Subsequent reduction of the aldehyde functionality affords the target primary alcohol. This synthetic route is efficient and utilizes common laboratory reagents and techniques.

Caption: Overall synthetic pathway.

Step 1: Williamson Ether Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

The formation of the 1,4-benzodioxan ring is achieved through an intramolecular Williamson ether synthesis. This reaction involves the O-alkylation of the two hydroxyl groups of protocatechuic aldehyde with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming a phenoxide intermediate that acts as a nucleophile, attacking the electrophilic carbon of the 1,2-dihaloethane in an SN2 reaction to form the cyclic diether.

Comparative Analysis of Experimental Conditions

Several variations of the Williamson ether synthesis for this specific transformation have been reported. The choice of base, solvent, and reaction temperature can influence the reaction efficiency and yield. The following table summarizes key quantitative data from different experimental protocols.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Material | Protocatechuic Aldehyde | Protocatechuic Aldehyde | Protocatechuic Aldehyde |

| Alkylating Agent | 1,2-Dibromoethane | 1,2-Dichloroethane | 1,2-Dibromoethane |

| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) | Potassium Hydroxide (KOH) |

| Solvent | DMF | DMF | Not specified |

| Temperature | 70°C | 105°C | Not specified |

| Reaction Time | 16 hours | Several hours | Not specified |

| Yield | 97% | Not specified | Not specified |

Detailed Experimental Protocol (Based on Protocol 1)

This protocol, utilizing cesium carbonate as the base, has demonstrated high yields for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Materials:

-

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

-

1,2-Dibromoethane

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 500 mg of 3,4-dihydroxybenzaldehyde, 2.6 g of cesium carbonate (2 equivalents), and 5 mL of anhydrous DMF.

-

Add 1.4 g of 1,2-dibromoethane (2 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at 70°C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel, eluting with dichloromethane (CH₂Cl₂) to obtain 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. A reported yield for this procedure is 97%.[1]

Caption: Experimental workflow for Step 1.

Step 2: Reduction of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

The second step in the synthesis is the reduction of the aldehyde group of the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its chemoselectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol.

General Principles of Sodium Borohydride Reduction

Sodium borohydride serves as a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide, usually from the solvent, to yield the primary alcohol.

Detailed Experimental Protocol

The following is a generalized yet detailed protocol for the reduction of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using sodium borohydride.

Materials:

-

2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (in slight excess, e.g., 1.1-1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Chemical transformation pathway for Step 2.

Conclusion

The synthesis of this compound from protocatechuic aldehyde is a well-established and efficient two-step process. The initial Williamson ether synthesis to form the benzodioxan ring can be achieved in high yield, followed by a straightforward reduction of the aldehyde to the desired primary alcohol. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for further synthetic applications. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

Physical and chemical properties of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a key intermediate in pharmaceutical research. The document details its chemical identity, physicochemical properties, and available spectral data. It also outlines a probable synthetic route and purification methods based on established chemical principles. Furthermore, this guide touches upon the potential biological significance of this compound by examining the pharmacological activities associated with the broader class of 2,3-dihydro-1,4-benzodioxin derivatives. All quantitative data is presented in structured tables for clarity, and a conceptual synthesis workflow is visualized using Graphviz.

Chemical Identity and Physical Properties

This compound, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanol, is a heterocyclic compound incorporating a benzodioxin core functionalized with a hydroxymethyl group.[3] Its versatile structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[4][5]

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

| CAS Number | 39270-39-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2][3] |

| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-6-yl)methanol | [6] |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CO | [3] |

| InChI Key | FFLHNBGNAWYMRH-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area | 38.7 Ų | [3] |

| XLogP3 | 0.8 | [7] |

| Physical State | Liquid | [2][6] |

| Purity | ≥98% | [1] |

Table 2: Experimentally Determined and Predicted Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | Data for the related compound (5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl)methanol is 119-126 °C. |

| Boiling Point | Not available | |

| Solubility | Not available | Likely soluble in common organic solvents like methanol, ethanol, and DMSO. |

Chemical Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

This intermediate can be prepared via a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions.

-

Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde and the base in the solvent in a round-bottom flask.

-

Add 1,2-dibromoethane to the mixture.

-

Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Step 2: Reduction to this compound

The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

-

Materials: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde, sodium borohydride, and an alcoholic solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the aldehyde in the chosen alcohol in a round-bottom flask and cool the solution in an ice bath.

-

Gradually add sodium borohydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

-

Purification

The crude this compound can be purified by standard laboratory techniques:

-

Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be employed.

-

Column Chromatography: For liquid products or to achieve high purity, column chromatography using silica gel is a standard method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would likely be effective for elution.

Synthesis Workflow Diagram

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of closely related 2,3-dihydro-1,4-benzodioxin derivatives, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxin ring, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons would appear as multiplets in the range of δ 6.7-7.0 ppm. The four protons of the dioxin ring would likely appear as a singlet or a narrow multiplet around δ 4.2-4.3 ppm. The benzylic CH₂ group adjacent to the aromatic ring would give a singlet around δ 4.5 ppm, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbons of the dioxin ring, and the benzylic carbon. The aromatic carbons are expected in the region of δ 115-145 ppm. The methylene carbons of the dioxin ring would resonate around δ 64 ppm, and the benzylic carbon (CH₂OH) would appear at a similar chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for the ether and alcohol functionalities would be present in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 166. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) or a hydroxymethyl radical (·CH₂OH), and cleavage of the dioxin ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound. A suitable method would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of acid (e.g., formic or phosphoric acid) as a modifier.[8]

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activity, the 2,3-dihydro-1,4-benzodioxin scaffold is a prominent feature in a variety of biologically active compounds.[5] Derivatives of this heterocyclic system have shown a broad range of pharmacological properties, including:

-

Anti-inflammatory Activity: Certain derivatives bearing an acetic acid moiety at the 6-position have demonstrated anti-inflammatory properties.

-

Central Nervous System (CNS) Activity: The benzodioxin nucleus is a core component of several compounds that act on the CNS.

-

Antihypertensive and Diuretic Effects: Some sulfamoyl-substituted 2,3-dihydro-1,4-benzodioxins have been synthesized and evaluated for their antihypertensive and diuretic activities.[4]

The primary role of this compound in drug discovery is as a versatile intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening against various biological targets. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be converted to other functional groups to explore structure-activity relationships.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory and CNS activities of related benzodioxin derivatives, it is plausible that compounds synthesized from this compound could interact with signaling pathways involved in inflammation (e.g., cyclooxygenase pathways) or neurotransmission. However, specific pathway modulation by this particular compound has not been documented.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. While comprehensive experimental data on its physical and chemical properties are somewhat limited in the public domain, this guide provides a solid foundation based on available information and established chemical principles. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the discovery of new and effective pharmaceuticals.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | 39270-39-8 [sigmaaldrich.com]

- 7. 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol | C9H10O3 | CID 2776182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydro-1,4-benzodioxin-6-methanol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This technical guide focuses on the derivatives and analogs of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, exploring their synthesis, biological activities, and potential therapeutic applications. Notably, these compounds have demonstrated significant potential as inhibitors of key enzymes implicated in neurodegenerative diseases and metabolic disorders, such as acetylcholinesterase (AChE) and α-glucosidase. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action, with a particular focus on their potential roles in modulating signaling pathways relevant to Alzheimer's disease and type 2 diabetes.

Core Structure and Chemical Properties

The foundational structure, this compound, possesses a fused ring system consisting of a benzene ring and a 1,4-dioxane ring, with a methanol group at the 6-position. This arrangement provides a versatile platform for chemical modification, allowing for the synthesis of a diverse library of analogs with a wide range of physicochemical properties.

Chemical Structure:

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

-

CAS Number: 39270-39-8

The presence of the hydroxyl group and the aromatic ring allows for a variety of synthetic transformations, including etherification, esterification, and substitution reactions, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Derivatives and Analogs

A common strategy for synthesizing derivatives involves the modification of the 6-amino analog, 1,4-benzodioxan-6-amine. This amine serves as a versatile starting material for the introduction of various substituents through N-alkylation, N-arylation, and sulfonylation reactions.

General Synthesis of N-Substituted Sulfonamide Derivatives

A prevalent synthetic route involves a two-step process:

-

Sulfonylation of 1,4-benzodioxan-6-amine: The primary amine is reacted with a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) in an aqueous alkaline medium to yield the corresponding N-(2,3-dihydro-1,4-benzodioxan-6-yl)sulfonamide.[1][2]

-

N-Alkylation/Arylation: The resulting sulfonamide is then treated with various alkyl or aralkyl halides in the presence of a base (e.g., lithium hydride) in a polar aprotic solvent like N,N-dimethylformamide (DMF) to afford the final N-substituted derivatives.[1][2]

Synthesis of N-(un/substituted-phenyl)acetamides

Another class of derivatives involves the synthesis of acetamide analogs. This is typically achieved by reacting N-2,3-dihydrobenzo[3][4]-dioxin-6-amine with a substituted benzenesulfonyl chloride, followed by reaction with a 2-bromo-N-(un/substituted-phenyl)acetamide in the presence of a base.[5][6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with promising results in the areas of neurodegenerative diseases and type 2 diabetes.

Alzheimer's Disease: Acetylcholinesterase Inhibition

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of this neurotransmitter. Inhibition of AChE is a major therapeutic strategy for managing the symptoms of Alzheimer's disease. Several N-substituted sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have been shown to be moderate to potent inhibitors of AChE.[1][2]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2,3-Dihydro-1,4-benzodioxin Derivatives

| Compound | Substituent | IC₅₀ (µM) vs. AChE | Reference |

| 5d | N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 58.13 ± 0.15 | [1][3] |

| 5j | N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 26.25 ± 0.11 | [1][3] |

| Eserine (Standard) | - | 0.04 ± 0.0001 | [1][3] |

Type 2 Diabetes: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key feature of type 2 diabetes. Certain N-substituted sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated inhibitory activity against α-glucosidase.[1][2]

Table 2: α-Glucosidase Inhibitory Activity of Selected 2,3-Dihydro-1,4-benzodioxin Derivatives

| Compound | Substituent | IC₅₀ (µM) vs. α-Glucosidase | Reference |

| 5f | N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 83.52 ± 0.08 | [1][3] |

| 5i | N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 74.52 ± 0.07 | [1][3] |

| 7i | 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide | 86.31 ± 0.11 | [7] |

| 7k | 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide | 81.12 ± 0.13 | [7] |

| Acarbose (Standard) | - | 38.25 ± 0.12 | [1][3] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways. While direct evidence for these specific compounds is still emerging, their known enzyme inhibitory activities provide strong indications of their potential mechanisms of action.

Alzheimer's Disease Signaling Pathways

The pathogenesis of Alzheimer's disease is complex, involving multiple interconnected pathways. The inhibition of AChE by benzodioxin derivatives directly addresses the cholinergic deficit. Furthermore, there is growing interest in compounds that can modulate the underlying disease processes, such as the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Some studies suggest that compounds with similar structural features can influence these pathways, potentially through the modulation of kinases like GSK3β.[8]

Type 2 Diabetes Signaling Pathways

In type 2 diabetes, the primary defects are insulin resistance and impaired insulin secretion. The inhibition of α-glucosidase by benzodioxin derivatives offers a direct mechanism to control postprandial glucose levels. Beyond this, key signaling pathways that regulate glucose metabolism, such as the PI3K/Akt and AMPK pathways, are critical targets for therapeutic intervention. Natural products with structural similarities to the benzodioxin core have been shown to modulate these pathways, suggesting that these derivatives may also exert their effects through similar mechanisms, potentially improving insulin sensitivity and glucose uptake in peripheral tissues.[9][10][11][12]

Experimental Protocols

Synthesis of N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d)

-

Step 1: Synthesis of N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide (3): To a solution of 1,4-benzodioxan-6-amine (1) in an aqueous solution of sodium carbonate, 4-chlorobenzenesulfonyl chloride (2) is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and dried to yield compound (3).[1][3]

-

Step 2: Synthesis of (5d): Compound (3) is dissolved in DMF, and lithium hydride is added. The mixture is stirred for 30 minutes. 1-Bromobutane is then added, and the reaction is stirred for an additional 3-4 hours. The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the final product (5d).[1][3]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a spectrophotometric method. The assay is typically performed in a 96-well microplate.

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for color development

-

Phosphate buffer (pH 8.0)

-

Test compounds and a standard inhibitor (e.g., Eserine or Donepezil)

-

-

Procedure:

-

A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in the phosphate buffer.

-

The reaction is initiated by the addition of ATCI and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is also assessed using a spectrophotometric method in a 96-well microplate.

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds and a standard inhibitor (e.g., Acarbose)

-

-

Procedure:

-

The test compound at various concentrations is pre-incubated with the α-glucosidase enzyme in the phosphate buffer.

-

The reaction is initiated by the addition of pNPG.

-

The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product.

-

The absorbance of p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

-

Conclusion and Future Directions

Derivatives and analogs of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly for Alzheimer's disease and type 2 diabetes. Their ability to inhibit key enzymes such as acetylcholinesterase and α-glucosidase provides a solid foundation for their further investigation.

Future research should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of analogs to establish more comprehensive structure-activity relationships.

-

Elucidating detailed mechanisms of action: Investigating the direct effects of these compounds on the key signaling pathways implicated in Alzheimer's disease and type 2 diabetes to move beyond enzyme inhibition studies.

-

In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in relevant animal models of these diseases.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of these derivatives to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles and acceptable safety margins.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for these debilitating diseases.

References

- 1. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 8. C-Glycosylflavones Alleviate Tau Phosphorylation and Amyloid Neurotoxicity through GSK3β Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes [frontiersin.org]

- 12. Antidiabetic effects of pterostilbene through PI3K/Akt signal pathway in high fat diet and STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of the Benzodioxane Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile structural properties and a wide spectrum of biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a 1,4-dioxane ring, is present in numerous natural products and synthetic compounds with therapeutic potential.[1][2] Naturally occurring benzodioxanes, such as silybin and americanin, are known for their antihepatotoxic properties.[3] The versatility of the benzodioxane moiety has led to its incorporation into a multitude of drug design campaigns, targeting a diverse array of biological targets including G-protein coupled receptors, ligand-gated ion channels, and enzymes.[4] Consequently, benzodioxane derivatives have been developed as anticancer, antibacterial, anti-inflammatory, and neuropharmacological agents.[3][5] This technical guide provides a comprehensive overview of the biological activities of the benzodioxane moiety, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the biological activity of various benzodioxane derivatives, categorized by their therapeutic area.

Table 1: Anticancer Activity of Benzodioxane Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1 | HTB-26 (Breast) | Crystal Violet Assay | 10-50 | [6] |

| 1 | PC-3 (Prostate) | Crystal Violet Assay | 10-50 | [6] |

| 1 | HepG2 (Hepatocellular Carcinoma) | Crystal Violet Assay | 10-50 | [6] |

| 2 | HCT116 (Colorectal) | Crystal Violet Assay | 0.34 | [6] |

| Compound 35 | HEPG2, HELA, SW1116, BGC823 | Telomerase Activity Assay | 1.27 | [4] |

| (R)-4 | PC-3 (Prostate) | Cytotoxicity Assay | Potent | [7] |

Table 2: Antibacterial Activity of Benzodioxane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 21 | E. coli | 1.5 - 6 | [4] |

| Compound 21 | P. aeruginosa | 1.5 - 6 | [4] |

| Compound 21 | S. aureus | 1.5 - 6 | [4] |

| Compound 21 | B. subtilis | 1.5 - 6 | [4] |

| Compound 22 | E. coli | 1.5 - 7 (µM) | [4] |

| Compound 22 | P. aeruginosa | 1.5 - 7 (µM) | [4] |

| Compound 22 | S. aureus | 1.5 - 7 (µM) | [4] |

| Compound 22 | B. subtilis | 1.5 - 7 (µM) | [4] |

| FZ95 | MRSA | 0.25 | [1] |

| FZ95 | MSSA | 0.25 | [1] |

| FZ100 | MRSA | 0.1 | [1] |

| FZ100 | MSSA | 0.1 | [1] |

| Benzodioxane-benzamides | S. pneumoniae | 25 - 80 | [8] |

Table 3: Anti-inflammatory Activity of Benzodioxane Derivatives

| Compound | Assay | In Vivo Efficacy | Reference |

| (-)-Aiphanol | COX-1 Inhibition | IC50 = 1.9 µM | [4] |

| (-)-Aiphanol | COX-2 Inhibition | IC50 = 9.9 µM | [4] |

| (S)-2, 14, 17 | Carrageenan-induced rat paw edema | More active than ibuprofen | [9] |

| Compound 1 | Carrageenan-induced rat paw edema | Equipotent to ibuprofen | [9] |

| Compound 6a | para-xylene-induced mice ear-swelling | Significant activity |

Table 4: Neuropharmacological Activity of Benzodioxane Derivatives

| Compound | Receptor/Transporter | Assay | Ki (nM) / pA2 | EC50 (µM) | Reference |

| Pyridodioxane derivative 4 | α4β2 nAChR | Functional Assay | 10.1 | [4] | |

| Compound 8 | α1A-AR | Functional Assay | 7.98 (pA2) | [4] | |

| Compound 8 | α1B-AR | Functional Assay | <5 (pA2) | [4] | |

| Compound 8 | α1D-AR | Functional Assay | 5.59 (pA2) | [4] | |

| (S)-2 | 5-HT1A Receptor | Binding Assay | Potent Agonist | [7] | |

| (R)-4 | α1D-AR | Binding Assay | Eutomer | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Focal Adhesion Kinase (FAK) Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of benzodioxane derivatives against FAK.

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (benzodioxane derivatives) dissolved in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, FAK enzyme, and the test compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.

-

Calculate the percentage of FAK inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

mTOR Kinase Inhibition Assay

This protocol describes an ELISA-based assay to measure the inhibition of mTOR kinase activity.

Materials:

-

Recombinant human mTOR enzyme

-

mTOR substrate (e.g., GST-p70S6K fusion protein)

-

ATP

-

Kinase assay buffer

-

Test compounds (benzodioxane derivatives) dissolved in DMSO

-

96-well plates coated with an antibody specific for the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent or colorimetric substrate

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase assay buffer, mTOR enzyme, and the test compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the mTOR substrate and ATP.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and transfer the reaction mixture to the antibody-coated 96-well plate.

-

Incubate to allow the phosphorylated substrate to bind to the antibody.

-

Wash the plate to remove unbound components.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate again and add the chemiluminescent or colorimetric substrate.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of mTOR inhibition and determine the IC50 value as described for the FAK assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common procedure to determine the MIC of antibacterial compounds.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (benzodioxane derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB without bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of benzodioxane derivatives.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% in sterile saline)

-

Test compounds (benzodioxane derivatives) formulated in a suitable vehicle

-

Positive control (e.g., ibuprofen or indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound, vehicle, or positive control to the rats (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer activity of certain benzodioxane derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and migration, such as the FAK and mTOR pathways.

Caption: FAK Signaling Pathway and Inhibition by Benzodioxane Derivatives.

Caption: mTOR Signaling Pathway and Inhibition by Benzodioxane Derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What are FAK inhibitors and how do they work? [synapse.patsnap.com]

The Versatile Building Block: A Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, a valuable heterocyclic building block in modern organic synthesis. Its unique structural motif, featuring a fused 1,4-dioxane and benzene ring system with a reactive hydroxymethyl group, makes it a cornerstone for the development of a diverse range of biologically active molecules. This document will explore its physicochemical properties, key synthetic routes, and its application in the synthesis of compounds with significant therapeutic potential, particularly in the areas of diabetes and cancer treatment.

Core Properties and Specifications

This compound is a stable, solid compound at room temperature, lending itself to straightforward handling and storage in a laboratory setting. Its chemical and physical properties are summarized in the table below, providing essential data for reaction planning and characterization.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| CAS Number | 39270-39-8[1] |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly available in search results |

| Boiling Point | Not explicitly available in search results |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMF |

| InChI | InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2[1] |

| SMILES | C1COC2=C(O1)C=CC(=C2)CO[1] |

Synthesis of the Core Building Block

The primary and most efficient route to this compound involves the reduction of its corresponding aldehyde, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This transformation is typically achieved with high fidelity using standard reducing agents.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

2,3-dihydro-1,4-benzodioxin-6-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath) is added sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a building block is demonstrated in its application to synthesize a variety of compounds with pronounced biological activities. The hydroxyl group can be readily converted to other functionalities, such as halides or tosylates, for subsequent nucleophilic substitution, or oxidized to the corresponding aldehyde for reductive amination or Wittig-type reactions. A prevalent synthetic strategy involves the use of the analogous 2,3-dihydro-1,4-benzodioxin-6-amine, which can be conceptually accessed from the target alcohol.

Synthesis of α-Glucosidase Inhibitors

Derivatives of 2,3-dihydro-1,4-benzodioxin have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[2][3] Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes.

This protocol is adapted from the synthesis of related sulfonamide derivatives and illustrates a common synthetic pathway.[2]

Workflow for the Synthesis of α-Glucosidase Inhibitors:

Materials:

-

N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide

-

Various 2-bromo-N-(substituted-phenyl)acetamides

-

N,N-Dimethylformamide (DMF)

-

Lithium hydride (LiH)

-

Standard laboratory glassware

Procedure:

-

To a solution of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide (1.0 eq) in DMF is added lithium hydride (a slight excess).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The respective 2-bromo-N-(substituted-phenyl)acetamide (1.1 eq) is added to the mixture.

-

The reaction is stirred at room temperature for 3-4 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.[2]

Biological Activity Data:

The following table summarizes the α-glucosidase inhibitory activity of some synthesized derivatives.

| Compound | Substitution Pattern on Phenylacetamide | IC₅₀ (µM) ± SEM |

| 7i | 2,6-dimethylphenyl | 86.31 ± 0.11[3] |

| 7k | 3,4-dimethylphenyl | 81.12 ± 0.13[3] |

| Acarbose (Standard) | - | 37.38 ± 0.12[3] |

Signaling Pathway of α-Glucosidase Inhibition:

Synthesis of PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxin scaffold is also integral to the design of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.

Signaling Pathway of PARP1 in DNA Repair:

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its hydroxymethyl group allow for the construction of a wide array of complex molecules. The demonstrated success in synthesizing potent α-glucosidase and PARP1 inhibitors highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important scaffold.

References

- 1. 2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 4. scirp.org [scirp.org]

- 5. (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHANOL | CAS [matrix-fine-chemicals.com]

The Therapeutic Promise of Benzodioxin Compounds: A Technical Guide

Introduction

The benzodioxin scaffold, a heterocyclic motif consisting of a benzene ring fused to a dioxane ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and ability to engage with a diverse range of biological targets have led to the development of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the current landscape of benzodioxin-based therapeutics, with a focus on their applications as α1-adrenoceptor antagonists, anticancer agents, and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

α1-Adrenoceptor Antagonism

Benzodioxin derivatives have been extensively investigated as antagonists of α1-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of smooth muscle contraction and neurotransmission.[1][2][3] Antagonism of these receptors is a key mechanism for the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Quantitative Data: α1-Adrenoceptor Binding Affinity

The binding affinities of various benzodioxin compounds for α1-adrenoceptor subtypes are summarized in the table below. The data, presented as inhibition constants (Ki), highlight the potency and selectivity of these derivatives.

| Compound | α1a-AR Ki (nM) | α1b-AR Ki (nM) | α1d-AR Ki (nM) | Reference |

| WB-4101 | 0.45 | 1.2 | 0.8 | [4] |

| (S)-8-Fluoro-WB4101 | 0.32 | 0.98 | 0.63 | [4] |

| (S)-8-Chloro-WB4101 | 0.25 | 0.76 | 0.49 | [4] |

| (S)-8-Methoxy-WB4101 | 0.18 | 0.27 | 0.35 | [4] |

| Prazosin | 0.17 | 0.34 | 0.56 | [5] |

Signaling Pathway: α1-Adrenoceptor Antagonism

Benzodioxin-based antagonists competitively bind to α1-adrenoceptors, preventing the binding of endogenous catecholamines like norepinephrine. This blocks the activation of the Gq protein-coupled signaling cascade, thereby inhibiting downstream cellular responses.[1][6]

Caption: α1-Adrenoceptor signaling pathway and its inhibition by benzodioxin antagonists.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of benzodioxin compounds for α1-adrenoceptors.

1. Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of membrane suspension (final protein concentration ~100 µ g/well ).

-

50 µL of various concentrations of the benzodioxin test compound or vehicle (for total binding).

-

50 µL of a non-selective antagonist (e.g., 10 µM phentolamine) for determining non-specific binding.

-

50 µL of [3H]-Prazosin (a radiolabeled α1-selective antagonist) at a final concentration of ~0.2 nM.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticancer Activity